molecular formula C23H20N4OS B12578438 2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12578438
M. Wt: 400.5 g/mol
InChI Key: YAWBEFUXLFHLGW-UHFFFAOYSA-N
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Description

2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both quinoline and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline and indole intermediates. The quinoline moiety can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Once the intermediates are prepared, the final compound can be synthesized by coupling the quinoline and indole moieties through a sulfanyl linkage. This step typically involves the use of thiolating agents such as thiourea or thiols in the presence of a base to form the sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with various molecular targets and pathways. The quinoline and indole moieties can bind to specific receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
  • 2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its specific combination of quinoline and indole moieties, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-(3-cyano-8-methylquinolin-2-yl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C23H20N4OS/c1-15-5-4-6-16-11-18(12-24)23(27-22(15)16)29-14-21(28)25-10-9-17-13-26-20-8-3-2-7-19(17)20/h2-8,11,13,26H,9-10,14H2,1H3,(H,25,28)

InChI Key

YAWBEFUXLFHLGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)SCC(=O)NCCC3=CNC4=CC=CC=C43)C#N

Origin of Product

United States

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